molecular formula C20H14ClNO2 B5770599 1-[(2-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE

1-[(2-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE

Cat. No.: B5770599
M. Wt: 335.8 g/mol
InChI Key: NIMITGGTERMEGT-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be attached through an acylation reaction, where the indole derivative reacts with furan-2-carbonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole
  • 1-[(2-Fluorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole
  • 1-[(2-Methylphenyl)methyl]-3-(furan-2-carbonyl)-1H-indole

Uniqueness

1-[(2-Chlorophenyl)methyl]-3-(furan-2-carbonyl)-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMITGGTERMEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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